N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin
Overview
Description
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is a synthetic compound known for its inhibitory effects on glucosidase enzymes. This compound has a molecular formula of C14H26F3NO5 and a molecular weight of 345.36
Preparation Methods
The synthesis of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the trifluorononyl chain:
Coupling with deoxynojirimycin: The trifluorononyl chain is then coupled with deoxynojirimycin through a nucleophilic substitution reaction, forming the desired compound.
Chemical Reactions Analysis
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin has several scientific research applications:
Biology: The compound is used to investigate the role of glucosidase enzymes in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: It is used in the development of enzyme inhibitors for industrial applications.
Mechanism of Action
The mechanism of action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin involves the inhibition of glucosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the normal function of the enzyme, leading to various biochemical effects .
Comparison with Similar Compounds
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is unique due to its trifluoromethyl group, which enhances its inhibitory effects on glucosidase enzymes. Similar compounds include:
Deoxynojirimycin: The parent compound without the trifluoromethyl group.
N-butyl-deoxynojirimycin: A derivative with a butyl group instead of the trifluorononyl chain.
N-hexyl-deoxynojirimycin: A derivative with a hexyl group.
These similar compounds have varying degrees of enzyme inhibition and different applications in research and industry.
Properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26F3NO5/c15-14(16,17)9-23-6-4-2-1-3-5-18-7-11(20)13(22)12(21)10(18)8-19/h10-13,19-22H,1-9H2/t10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXZUXXANFWSU-YVECIDJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCCOCC(F)(F)F)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOCC(F)(F)F)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123508 | |
Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201123508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383417-50-3 | |
Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383417-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201123508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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